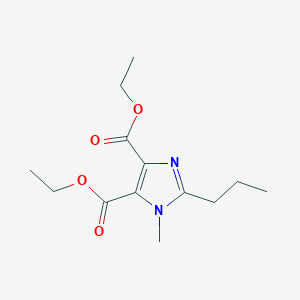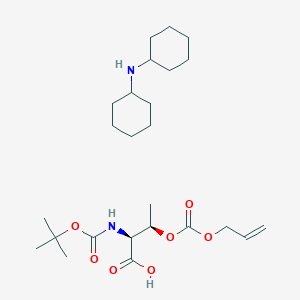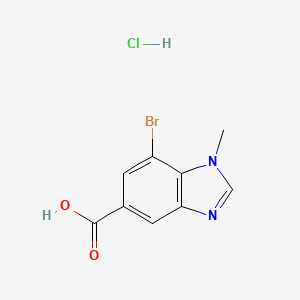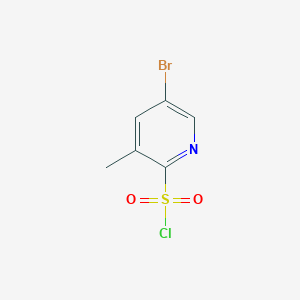
5-Bromo-3-methylpyridine-2-sulfonyl chloride
Overview
Description
5-Bromo-3-methylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 . It is used in scientific research and has diverse applications ranging from synthesizing pharmaceuticals to studying organic reactions.
Molecular Structure Analysis
The InChI code for 5-Bromo-3-methylpyridine-2-sulfonyl chloride is 1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-3-methylpyridine-2-sulfonyl chloride are not detailed in the search results, similar compounds like 5-bromo-2-methylpyridine have been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-methylpyridine-2-sulfonyl chloride include a molecular weight of 270.53 . Unfortunately, other specific properties such as boiling point, melting point, and density were not available in the search results.Scientific Research Applications
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “5-Bromo-3-methylpyridine-2-sulfonyl chloride” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Methods of Application or Experimental Procedures: The study describes the use of a palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. The reactions involved “5-bromo-2-methylpyridin-3-amine” and “N-[5-bromo-2-methylpyridine-3-yl]acetamide” with several arylboronic acids .
- Results or Outcomes: The synthesis resulted in a series of novel pyridine derivatives in moderate to good yield. These derivatives were analyzed using Density Functional Theory (DFT) methods, which described possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .
Synthesis of Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: This compound is used in the synthesis of several substituted pyridine-3-sulfonyl chlorides, -sulfonic acids, and -sulfonyl amides .
- Methods of Application or Experimental Procedures: The synthesis involves diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .
- Results or Outcomes: The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides. These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
Synthesis of 6,6’-Dimethyl-3,3’-Bipyridine
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “5-Bromo-2-methylpyridine” is used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesis resulted in the formation of 6,6’-dimethyl-3,3’-bipyridine .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: This compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Methods of Application or Experimental Procedures: The synthesis involves starting from 2-fluoro-4-methylpyridine and using an optimized strategy to increase the overall yield from 3.6% to 29.4%. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes: The synthesis resulted in the formation of potent inhibitors. Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
Synthesis of 3-(Bromomethyl)-5-Methylpyridine Hydrobromide
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “5-Bromo-3-methylpyridine-2-sulfonyl chloride” is used in the synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesis resulted in the formation of 3-(bromomethyl)-5-methylpyridine hydrobromide .
Safety And Hazards
5-Bromo-3-methylpyridine-2-sulfonyl chloride is classified as dangerous with a signal word of “Danger”. It falls under hazard class 6.1,8 with precautionary statements including P260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P403+P233-P405-P501 . The specific hazard statements are H301-H311-H314-H331 .
properties
IUPAC Name |
5-bromo-3-methylpyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWIGUQEROPRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylpyridine-2-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



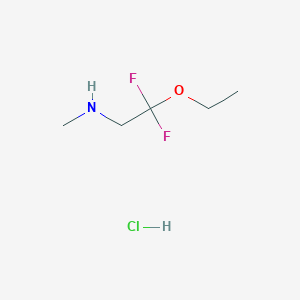
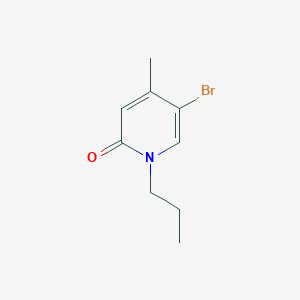

![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)
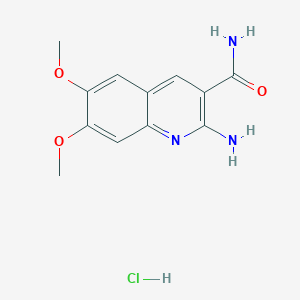
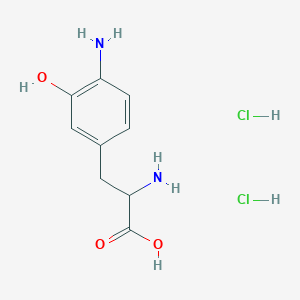
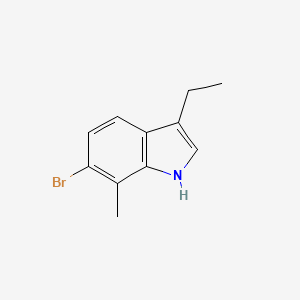
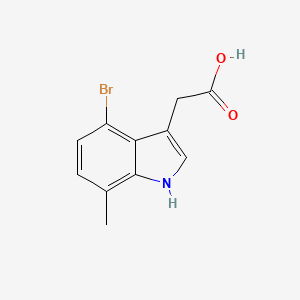
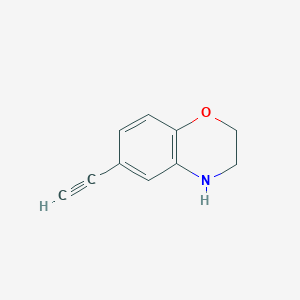
![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)
